A Technical Guide to the Physicochemical Properties of 1,3-Di(piperidin-1-yl)propane-1,3-dione
A Technical Guide to the Physicochemical Properties of 1,3-Di(piperidin-1-yl)propane-1,3-dione
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,3-Di(piperidin-1-yl)propane-1,3-dione (CAS No. 54561-77-2). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical data with established, field-proven methodologies for experimental determination. While specific experimental data for this compound is not extensively published, this guide offers the foundational knowledge and detailed protocols necessary for its empirical characterization. We cover structural details, predicted physical properties, and step-by-step workflows for determining critical parameters such as melting point, solubility, and spectral characteristics. This guide is structured to empower researchers to conduct their own validated assessments, ensuring scientific rigor and reproducibility.
Introduction and Molecular Overview
1,3-Di(piperidin-1-yl)propane-1,3-dione is a symmetrical diamide built upon a propane-1,3-dione backbone. It is recognized as a white crystalline solid and serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries.[1] Its structure, featuring two piperidine rings, suggests its potential utility as a chiral auxiliary or as a bidentate ligand in asymmetric catalysis, making it a compound of interest for medicinal chemistry research.[1]
The molecule's symmetrical nature and the presence of two tertiary amide groups are key determinants of its chemical behavior, influencing its stability, reactivity, and intermolecular interactions. Understanding its fundamental physicochemical properties is the first critical step in harnessing its synthetic potential.
Molecular Structure:
Caption: 2D Chemical Structure of 1,3-Di(piperidin-1-yl)propane-1,3-dione.
Core Physicochemical Data
The following table summarizes key physicochemical properties for 1,3-Di(piperidin-1-yl)propane-1,3-dione. It is important to note that much of the publicly available data is based on computational predictions. These values serve as a reliable starting point for experimental design.
| Property | Value | Data Type | Source(s) |
| CAS Number | 54561-77-2 | Identifier | [1] |
| Molecular Formula | C₁₃H₂₂N₂O₂ | Structural | [1] |
| Molecular Weight | 238.33 g/mol | Calculated | [2] |
| Appearance | White crystalline solid | Experimental | [1] |
| Density | 1.121 g/cm³ | Predicted | [1][2] |
| Boiling Point | 438.8 °C at 760 mmHg | Predicted | [1][2] |
| Flash Point | 203.4 °C | Predicted | [1][2] |
| Refractive Index | 1.523 | Predicted | [1] |
| Polar Surface Area (PSA) | 40.62 Ų | Calculated | [1] |
| LogP (Octanol/Water) | 0.82 - 1.28 | Predicted | [1][2] |
Experimental Characterization Protocols
This section provides detailed, standardized protocols for the experimental determination of key physicochemical properties. Adherence to these methodologies is crucial for generating reliable and reproducible data.
Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance.[3]
Principle: The capillary method is the standard pharmacopeial technique.[4] A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (initial melting point) to complete liquefaction (final melting point) is recorded.
Experimental Workflow:
Caption: Workflow for Melting Point Determination via the Capillary Method.
Detailed Protocol:
-
Sample Preparation: Ensure the sample is completely dry. Crush a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.[4]
-
Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to compact the powder into a column of 2-4 mm.
-
Initial Determination: Place the loaded capillary into a melting point apparatus. Set the apparatus to heat rapidly (~10°C/minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.
-
Precise Determination: Allow the apparatus to cool. Using a new sample, set the start temperature to at least 10°C below the approximate melting point found in the previous step.[4] Set the heating ramp rate to 1-2°C per minute to ensure thermal equilibrium.
-
Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the last solid crystal disappears (the final melting point). The melting range is the difference between these two values.
-
Validation: Repeat the precise determination at least twice. Consistent results (within 1°C) confirm the accuracy of the measurement.
Solubility Profiling
Solubility is a critical parameter for drug development, affecting formulation, administration, and bioavailability. The isothermal equilibrium method is a gold-standard technique for determining thermodynamic solubility.
Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then quantified.
Experimental Workflow:
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Protocol:
-
Preparation: Add an excess amount of 1,3-Di(piperidin-1-yl)propane-1,3-dione to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of visible, undissolved solid is essential.[5]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker or on a stirrer plate within a thermostatically controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours. This duration is typically sufficient to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticulates, immediately filter the sample through a 0.22 µm syringe filter (a chemically compatible filter material like PTFE should be chosen).[5]
-
Quantification: Accurately dilute the filtered sample with a suitable solvent to fall within the linear range of a pre-calibrated analytical instrument. Quantify the concentration using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Reporting: Express the solubility as a concentration, typically in mg/mL or µg/mL, for each solvent at the specified temperature.
Spectroscopic Analysis
Spectroscopic analysis provides unambiguous structural confirmation and is essential for identity verification.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent.[6][7] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[6]
-
Filtration: To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). A standard ¹H experiment is typically rapid, while a ¹³C experiment requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
Data Analysis:
-
¹H NMR: Expect to see signals corresponding to the methylene protons of the propane backbone and the distinct sets of protons on the piperidine rings. The chemical shifts (ppm), integration values (proton count), and splitting patterns (J-coupling) will confirm the structure.
-
¹³C NMR: Expect signals for the carbonyl carbons (amides, ~165-175 ppm), the central methylene carbon of the propane chain, and the distinct carbons of the piperidine rings. The number of unique signals will confirm the molecule's symmetry.
-
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum should display characteristic absorption bands. Key expected peaks for 1,3-Di(piperidin-1-yl)propane-1,3-dione include:
-
C=O Stretch (Amide): A strong, sharp absorption band around 1630-1680 cm⁻¹. This is one of the most prominent features.
-
C-N Stretch: A band in the 1200-1350 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
-
3.3.3. Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and, through fragmentation patterns, further structural information.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution (1-10 µM) of the compound in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with 0.1% formic acid to facilitate protonation ([M+H]⁺).[8]
-
Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion with a syringe pump or through coupling with an LC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the parent ion and any fragments.
-
Data Analysis: The primary peak should correspond to the protonated molecule ([M+H]⁺) at an m/z of approximately 239.34. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million.
Conclusion
1,3-Di(piperidin-1-yl)propane-1,3-dione is a compound with significant potential as a synthetic intermediate. While comprehensive experimental data is sparse in the public domain, this guide consolidates the available predicted data and provides a robust framework of validated, standard operating procedures for its complete physicochemical characterization. By following these protocols, researchers in pharmaceutical and chemical development can generate the high-quality, reliable data necessary to advance their research and development objectives.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of York. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C and 1 H -NMR data of 1 in pyridine-d 5 (500 MHz for H, 150 MHz for C). Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]
-
Fun, H.-K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2626. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
Saal, C., & Petereit, A. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane. Retrieved from [Link]
-
Chemsrc. (n.d.). 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Retrieved from [Link]
-
ResearchGate. (2012). (PDF) 3-Oxo-3-(piperidin-1-yl)propanenitrile. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 31951-46-9 | Product Name : 1,3-Di(piperidin-1-yl)propane. Retrieved from [Link]
-
NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dipiperidinopropane. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2 | Chemsrc [chemsrc.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. thinksrs.com [thinksrs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]

